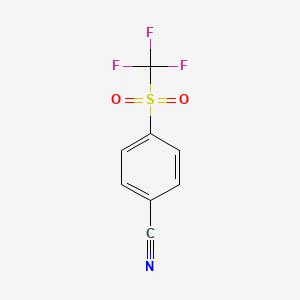

4-(Trifluoromethylsulfonyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethylsulfonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO2S/c9-8(10,11)15(13,14)7-3-1-6(5-12)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCGSMMNICMDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380671 | |

| Record name | 4-(Trifluoromethanesulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312-21-0 | |

| Record name | 4-[(Trifluoromethyl)sulfonyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethanesulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethylsulfonyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-(Trifluoromethylsulfonyl)benzonitrile, a key building block in medicinal chemistry and materials science. The document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the principal synthetic routes. Emphasis is placed on the rationale behind methodological choices, offering field-proven insights to guide researchers in the efficient and reliable preparation of this important compound. The guide is structured to provide a logical progression from precursor synthesis to the final product, supported by comparative data, visual diagrams of reaction workflows, and a curated list of authoritative references.

Introduction: The Significance of the Trifluoromethylsulfonyl Moiety in Drug Discovery

The incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. Among these, the trifluoromethylsulfonyl (-SO₂CF₃) group stands out for its profound impact on the physicochemical and pharmacokinetic properties of bioactive molecules. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance a drug candidate's potency, cell permeability, and in vivo half-life. This compound, featuring this powerful functional group appended to a versatile benzonitrile scaffold, represents a highly valuable intermediate for the synthesis of a diverse array of pharmaceutical agents and advanced materials. This guide will explore the primary methodologies for its synthesis, providing a robust framework for its practical application in research and development.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through two primary retrosynthetic disconnections, each with its own set of advantages and challenges.

Figure 1: Retrosynthetic analysis of this compound.

Route 1: The Sulfide Oxidation Pathway This strategy involves the initial construction of 4-cyanophenyl trifluoromethyl sulfide, followed by a robust oxidation to the desired sulfone. This pathway is often favored due to the well-established and high-yielding nature of the final oxidation step.

Route 2: The Sulfonyl Halide Pathway This more direct approach hinges on the formation of a 4-cyanobenzenesulfonyl halide intermediate, which is then subjected to a trifluoromethylation reaction. While conceptually simpler, the key challenge lies in the efficient and selective introduction of the trifluoromethyl group onto the sulfonyl moiety.

Route 1: The Sulfide Oxidation Pathway in Detail

This pathway is a reliable and frequently employed method for the synthesis of aryl trifluoromethyl sulfones.

Synthesis of the Key Intermediate: 4-Cyanophenyl Trifluoromethyl Sulfide

The critical step in this route is the formation of the C-S bond and the introduction of the trifluoromethylthio (-SCF₃) group. A common and effective method involves the copper-catalyzed cross-coupling of an aryl halide with a trifluoromethylthiolating agent.

Starting Material: 4-Iodobenzonitrile is a readily available and highly reactive starting material for this transformation.[1]

Trifluoromethylthiolating Agent: Trifluoromethylthiocopper(I) (CuSCF₃) is a widely used reagent for this purpose. It can be generated in situ or used as a pre-formed reagent.

Catalyst System: The reaction is typically mediated by a copper catalyst, often in the form of copper(I) iodide.

Reaction Conditions: The coupling is generally carried out in a polar aprotic solvent such as DMF, quinoline, or N-methylpyrrolidone (NMP) at elevated temperatures.[1] The presence of electron-withdrawing groups, such as the nitrile group in 4-iodobenzonitrile, can activate the aryl iodide towards the coupling reaction, often leading to good yields.[1]

Figure 2: Synthesis of 4-Cyanophenyl Trifluoromethyl Sulfide.

Oxidation of 4-Cyanophenyl Trifluoromethyl Sulfide to the Sulfone

The oxidation of the sulfide to the sulfone is a high-yielding and generally straightforward transformation. Various oxidizing agents can be employed for this purpose.

Common Oxidizing Agents:

-

Hydrogen Peroxide in Trifluoroacetic Acid (TFA): This system is highly effective for the selective oxidation of aryl trifluoromethyl sulfides.[2][3] TFA acts as an activating solvent, enhancing the electrophilicity of the hydrogen peroxide.[3]

-

meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used and reliable oxidant for sulfide to sulfone conversions. An excess of m-CPBA is typically used to ensure complete oxidation to the sulfone.

-

Oxone®: A potassium peroxymonosulfate-based oxidant that is effective for this transformation.

Experimental Protocol: Oxidation of 4-Cyanophenyl Trifluoromethyl Sulfide

-

Dissolve 4-cyanophenyl trifluoromethyl sulfide (1.0 eq) in trifluoroacetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a 30% aqueous solution of hydrogen peroxide (typically 2.0-3.0 eq).

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Carefully quench the reaction with an aqueous solution of sodium sulfite.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Table 1: Comparison of Oxidizing Agents for Sulfide to Sulfone Conversion

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| H₂O₂ / TFA | 0°C to room temperature | High selectivity, clean reaction | Corrosive nature of TFA |

| m-CPBA | 0°C to room temperature | Readily available, reliable | Requires careful control of stoichiometry to avoid sulfoxide formation |

| Oxone® | Aqueous methanol | Environmentally friendly, easy work-up | May require longer reaction times |

Route 2: The Sulfonyl Halide Pathway in Detail

This route offers a more direct approach but relies on the challenging trifluoromethylation of a sulfonyl halide.

Synthesis of the Key Intermediate: 4-Cyanobenzenesulfonyl Chloride

A key precursor for this route is 4-cyanobenzenesulfonyl chloride. Several methods exist for its preparation.

Method A: Sandmeyer-type Reaction from 4-Aminobenzonitrile

This classic transformation involves the diazotization of 4-aminobenzonitrile followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.

Experimental Protocol: Synthesis of 4-Cyanobenzenesulfonyl Chloride via Sandmeyer Reaction

-

Prepare a solution of 4-aminobenzonitrile in a mixture of acetic acid and concentrated hydrochloric acid.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in acetic acid and saturate it with sulfur dioxide gas.

-

Slowly add the cold diazonium salt solution to the copper catalyst solution.

-

Stir the reaction mixture at room temperature until the evolution of nitrogen gas ceases.

-

Pour the reaction mixture onto ice and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry, and concentrate to yield the crude 4-cyanobenzenesulfonyl chloride.

-

Purify by recrystallization or distillation under reduced pressure.

Method B: Oxidative Chlorination of a Thiol Precursor

An alternative approach involves the oxidative chlorination of a suitable sulfur-containing precursor, such as 4-cyanothiophenol or its derivatives. For example, 4-(benzylthio)benzonitrile can be treated with N-chlorosuccinimide (NCS) in a mixture of acetic acid and water to afford 4-cyanobenzenesulfonyl chloride in good yield.[1]

Figure 3: Synthesis of 4-Cyanobenzenesulfonyl Chloride via Oxidative Chlorination.

Trifluoromethylation of 4-Cyanobenzenesulfonyl Chloride

This is the most challenging step in this synthetic route. The direct conversion of a sulfonyl chloride to a trifluoromethyl sulfone is not a trivial transformation. While methods for the trifluoromethylation of aryl halides are well-established, the reactivity of sulfonyl halides presents a different set of challenges.

Recent advances in radical trifluoromethylation may offer a potential solution. For instance, the use of trifluoromethanesulfonyl chloride (CF₃SO₂Cl) in the presence of a photoredox catalyst can generate a trifluoromethyl radical, which could potentially react with an appropriate precursor.[3] However, a direct and high-yielding protocol for the trifluoromethylation of 4-cyanobenzenesulfonyl chloride to this compound is not yet well-documented in the literature, making Route 1 the more established and reliable choice for the preparation of this target molecule.

Conclusion and Future Outlook

The synthesis of this compound is most reliably achieved through the sulfide oxidation pathway. This route benefits from the well-understood and high-yielding nature of both the copper-catalyzed trifluoromethylthiolation of 4-iodobenzonitrile and the subsequent oxidation of the resulting sulfide to the sulfone. While the sulfonyl halide pathway presents a more direct approach, the current limitations in the efficient trifluoromethylation of sulfonyl halides make it a less practical option at present.

Future research in this area will likely focus on the development of novel and efficient methods for the direct trifluoromethylsulfonylation of aromatic rings, which would provide a more atom-economical and streamlined synthesis of this and other valuable trifluoromethylsulfonyl-containing compounds. Advances in catalysis, particularly in the realm of photoredox and transition-metal catalysis, hold significant promise for overcoming the current challenges associated with the direct introduction of the -SO₂CF₃ group.

References

-

Horvat, M., Kodrič, G., Jereb, M., & Iskra, J. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Advances, 10(60), 36429-36438. [Link]

-

Selective oxidation of aryl trifluoromethyl sulfides 1. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Trifluoromethanesulfonyl chloride. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

-

Yagupolskii, L. M., & Kondratenko, N. V. (1985). Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Journal of Fluorine Chemistry, 27(2), 159-194. [Link]

-

One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. (2020). RSC Publishing. [Link]

Sources

physicochemical properties of "4-(Trifluoromethylsulfonyl)benzonitrile"

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethylsulfonyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Modern Chemistry

This compound stands as a compound of significant interest in the realms of medicinal chemistry and materials science. Its unique molecular architecture, which marries a potent electron-withdrawing trifluoromethylsulfonyl group with a versatile nitrile functional group on a benzene scaffold, imparts a distinct set of physicochemical properties. These characteristics make it a highly valuable intermediate for the synthesis of complex molecular targets. The trifluoromethyl group is renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the nitrile group serves as a key synthetic handle and a bioisostere for various functional groups.[1][2] This guide, designed for the discerning researcher, offers a comprehensive exploration of the core physicochemical properties of this compound, providing the foundational knowledge necessary for its effective application in advanced research and development.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the bedrock of scientific research. The fundamental identifiers for this compound are summarized below, ensuring clarity and precision in sourcing and application.

| Identifier | Value |

| CAS Number | 312-21-0[3][4][5] |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₄F₃NO₂S[3][4] |

| Molecular Weight | 235.18 g/mol [4] |

| InChI Key | UHCGSMMNICMDIX-UHFFFAOYSA-N[6][3] |

| SMILES | N#Cc1ccc(S(=O)(=O)C(F)(F)F)cc1[6] |

| Synonyms | 4-Cyanophenyl trifluoromethyl sulphone[4] |

Core Physicochemical Properties

The physical state and solubility behavior of a compound dictate its handling, reaction conditions, and formulation potential. This compound is a solid at room temperature with properties influenced by its rigid aromatic core and polar functional groups.

| Property | Value / Description | Source(s) |

| Appearance | Cream-colored crystals or crystalline powder. | [3][5] |

| Melting Point | 88.0 - 97.0 °C | [3][5] |

| Boiling Point | 322.4 ± 42.0 °C (Predicted) | [4] |

| Density | 1.54 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | While specific quantitative data is limited, it is expected to have some solubility in polar organic solvents.[7] Its stability may be affected by moisture.[7] | [7] |

| Storage | Store sealed in a dry environment at room temperature. | [4] |

Spectroscopic and Analytical Characterization Framework

Confirming the identity and purity of this compound is paramount. The following section outlines the expected spectroscopic signatures and analytical methodologies.

Methodology Framework: Structural Verification

This workflow provides a self-validating system for confirming the molecular structure and assessing the purity of the compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule.

-

¹H NMR: The aromatic region should display a complex second-order splitting pattern, likely an AA'BB' system, characteristic of a 1,4-disubstituted benzene ring with two strongly electronically differentiated substituents. The two sets of equivalent protons will appear as two distinct multiplets.

-

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, the nitrile carbon (C≡N), and the trifluoromethyl carbon (-CF₃). The carbon of the -CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The aromatic carbons will also exhibit smaller couplings to the fluorine atoms.

-

¹⁹F NMR: A single, sharp resonance is expected, as all three fluorine atoms in the trifluoromethyl group are chemically equivalent. This provides a clear and unambiguous signal for fluorine-containing compounds.

B. Infrared (IR) Spectroscopy IR spectroscopy is ideal for the rapid confirmation of key functional groups.

-

C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹. The conjugation with the aromatic ring and the strong electron-withdrawing effect of the sulfonyl group will influence the exact position.

-

S=O Stretch: Two very strong and characteristic absorption bands are expected for the sulfonyl group: an asymmetric stretch around 1350-1380 cm⁻¹ and a symmetric stretch around 1160-1190 cm⁻¹.

-

C-F Stretch: Strong absorptions are expected in the region of 1100-1300 cm⁻¹, often overlapping with other vibrations.

C. Mass Spectrometry (MS) MS is used to confirm the molecular weight and elemental composition.

-

Protocol: A sample is ionized (e.g., by electron ionization or electrospray ionization) and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Expected Result: The molecular ion peak [M]⁺ should be observed at an m/z value corresponding to the molecular weight (235.19). High-Resolution Mass Spectrometry (HRMS) can further confirm the elemental formula C₈H₄F₃NO₂S by providing a highly accurate mass measurement.

D. Purity Assessment Commercial sources specify purity levels as determined by Gas Chromatography (GC).

-

Assay: A purity of ≥97.0% is commonly reported.[3][5] This indicates that GC is a suitable method for quantifying the compound and identifying any potential impurities.

Synthesis, Reactivity, and Mechanistic Insight

Understanding the synthesis and reactivity of this compound is crucial for its application as a chemical intermediate.

Synthetic Pathway Overview

While multiple synthetic routes may exist, a common strategy involves the transformation of a more readily available precursor. A plausible synthetic approach is referenced in the literature, highlighting its accessibility for research purposes.[4]

Reactivity Profile

The molecule's reactivity is dominated by the interplay between its two key functional groups and the aromatic ring.

-

The Trifluoromethylsulfonyl Group (-SO₂CF₃): This is one of the most powerful electron-withdrawing groups used in organic chemistry. Its presence strongly deactivates the benzene ring towards electrophilic aromatic substitution (e.g., nitration, halogenation). Conversely, it would strongly activate the ring towards nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present at an ortho or para position.

-

The Nitrile Group (-C≡N): This group is a versatile synthetic handle. It can undergo:

-

Hydrolysis: Conversion to a carboxylic acid (-COOH) under acidic or basic conditions.

-

Reduction: Transformation into a primary amine (-CH₂NH₂) using reducing agents like LiAlH₄ or catalytic hydrogenation.

-

Cycloadditions: Participation in [3+2] cycloadditions to form heterocyclic structures like tetrazoles.

-

Applications in Drug Discovery and Design

The structural features of this compound make it an attractive building block for the synthesis of pharmacologically active agents. Its utility stems from the established benefits of its constituent functional groups in modulating biological activity.

Benzonitrile derivatives are widely utilized in the development of novel therapeutics, including anticancer agents, antivirals, and kinase inhibitors.[1][8] The trifluoromethylsulfonyl moiety, in particular, is a hallmark of modern medicinal chemistry, used to fine-tune the electronic and steric properties of a lead compound to optimize its efficacy and safety profile. This compound serves as an ideal starting material for introducing this valuable pharmacophore into larger, more complex drug candidates. For instance, its derivatives have been explored as negative allosteric modulators (NAMs) for receptors implicated in psychiatric diseases.[9]

Safety and Handling

As with any laboratory chemical, proper handling is essential. This compound is classified with the signal word "Danger" and is associated with several hazard statements.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335 (May cause respiratory irritation).[10]

-

Precautionary Statements: Users should avoid breathing dust, wear protective gloves and eye protection, use only in a well-ventilated area, and wash hands thoroughly after handling.[10] For complete safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a specialized chemical intermediate with a unique and powerful combination of functional groups. Its well-defined physicochemical properties, characterized by a high melting point and strong electron-withdrawing nature, make it a predictable and reliable building block. The analytical framework for its characterization is robust, relying on standard spectroscopic and chromatographic techniques. For the medicinal chemist and materials scientist, this compound offers a direct route to incorporating the highly sought-after trifluoromethylsulfonyl group, enabling the synthesis of novel molecules with potentially enhanced biological activity and material properties. A thorough understanding of its properties, reactivity, and safety is the first step toward unlocking its full potential in the laboratory.

References

-

4-[(Trifluoromethyl)sulfonyl]benzonitrile (CAS 312-21-0) Properties. (n.d.). Chemcasts. Retrieved from [Link]

-

4-[(Trifluoromethyl)sulfonyl]benzonitrile Properties vs Temperature. (n.d.). Chemcasts. Retrieved from [Link]

-

4-[(Trifluoromethyl)Sulfonyl]Benzonitrile. (n.d.). Nanjing Finechem Holding Co.,Limited. Retrieved from [Link]

-

Electronic Supplementary Information (ESI) for publications. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

4-(Trifluoromethylsulfonylmethyl)benzonitrile. (n.d.). PubChem. Retrieved from [Link]

-

Benzonitrile, 4-(trifluoromethyl)-. (n.d.). PubChem. Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Chemical Properties of Benzonitrile, 4-(trifluoromethyl)-. (n.d.). Cheméo. Retrieved from [Link]

-

Unlocking Pharmaceutical Potential: The Role of 4-(Trifluoromethyl)benzonitrile in Drug Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

4-(Trifluoromethoxy)benzonitrile. (n.d.). PubChem. Retrieved from [Link]

-

2-Fluoro-4-(trifluoromethyl)benzonitrile. (n.d.). NIST WebBook. Retrieved from [Link]

-

Benzonitrile, 4-(trifluoromethyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]

-

Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. (2017). PubMed. Retrieved from [Link]

-

FT-IR and FT RAMAN SPECTRA of 4-chloro 2 methyl benzonitrile. (2022). Index Copernicus. Retrieved from [Link]

-

IR spectrum of benzonitrile in the range 500–4000 cm⁻¹. (n.d.). ResearchGate. Retrieved from [Link]

-

Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. (2023). MDPI. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jelsciences.com [jelsciences.com]

- 3. This compound, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | 312-21-0 [amp.chemicalbook.com]

- 5. This compound, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. chem-casts.com [chem-casts.com]

- 7. 4-[(Trifluoromethyl)Sulfonyl]Benzonitrile | Properties, Uses, Safety Data & Supplier China – Buy High Purity Chemical Online [nj-finechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-((Trifluoromethyl)sulfonyl)benzonitrile | 312-21-0 [sigmaaldrich.com]

"4-(Trifluoromethylsulfonyl)benzonitrile" CAS number 312-21-0

An In-depth Technical Guide to 4-(Trifluoromethylsulfonyl)benzonitrile (CAS 312-21-0)

Authored by: A Senior Application Scientist

Abstract

This compound, identified by the CAS number 312-21-0, is a highly functionalized aromatic compound of significant interest in contemporary chemical research and development. Its unique molecular architecture, featuring a potent electron-withdrawing trifluoromethylsulfonyl group and a versatile nitrile moiety, makes it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and materials science. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and detailed experimental considerations.

Core Molecular Profile and Physicochemical Properties

This compound is a crystalline solid under standard conditions.[1] The molecule's key features are the trifluoromethyl (-CF3) group, the sulfonyl (-SO2-) group, and the nitrile (-CN) group, all attached to a central benzene ring. The combined electron-withdrawing effects of the trifluoromethylsulfonyl and nitrile groups profoundly influence the electronic properties of the aromatic ring, making it electron-deficient. This electronic nature is central to its reactivity and utility as a synthetic building block.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 312-21-0 | [2],[1],[3] |

| Molecular Formula | C8H4F3NO2S | [2],[1] |

| Molecular Weight | 235.18 g/mol | [2],[4] |

| IUPAC Name | This compound | [2],[1] |

| Appearance | Cream-colored crystals or powder | [1] |

| Melting Point | 88.0 - 97.0 °C | [1] |

| Solubility | May have some solubility in polar organic solvents like dichloromethane. | [4] |

| InChI Key | UHCGSMMNICMDIX-UHFFFAOYSA-N | [2],[1] |

| SMILES | N#Cc1ccc(S(=O)(=O)C(F)(F)F)cc1 | [2],[1] |

Synthesis and Chemical Reactivity

The synthesis of this compound and related structures often involves multi-step processes starting from more common building blocks. While specific, high-yield industrial syntheses are often proprietary, a general understanding can be derived from analogous chemical transformations involving trifluoromethylation, sulfoxidation, and cyanation of aromatic rings.

The reactivity of the molecule is dominated by its electron-deficient aromatic ring and the chemical handles provided by the nitrile and sulfonyl groups. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity in drug candidates, making this compound a sought-after intermediate.[5] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a gateway to a wide array of molecular architectures.

The trifluoromethylsulfonyl group is a powerful electron-withdrawing group, which activates the benzene ring for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its utility.

Caption: Conceptual synthesis of this compound.

Applications in Drug Discovery and Advanced Materials

The unique combination of functional groups in this compound makes it a valuable precursor in several high-value applications.

Pharmaceutical and Agrochemical Synthesis

The trifluoromethyl and sulfonyl moieties are prevalent in modern pharmaceuticals and agrochemicals. The trifluoromethyl group can improve a drug's metabolic stability, bioavailability, and binding affinity.[5] Benzonitrile-containing compounds, on the other hand, are key intermediates in the synthesis of various therapeutic agents.

This compound serves as a critical building block for creating more complex molecules with potential therapeutic value. For instance, related benzonitrile structures are used in the development of kinase inhibitors for oncology, where the nitrile group can form crucial hydrogen bonds within the ATP-binding site of the target enzyme.[6] The strong electron-withdrawing nature of the trifluoromethylsulfonyl group can be exploited to modulate the electronic properties of the final active pharmaceutical ingredient (API), potentially fine-tuning its efficacy and pharmacokinetic profile. Research into negative allosteric modulators (NAMs) for psychiatric disorders has also utilized complex benzonitrile sulfonamides, highlighting the importance of this chemical class.[7]

Materials Science

In materials science, the trifluoromethyl group is known to impart desirable properties such as thermal stability and chemical resistance.[8] Therefore, this compound can be used as a monomer or an intermediate in the synthesis of high-performance polymers, liquid crystals, and other advanced materials where such properties are critical.[9] The rigid aromatic core combined with the polar functional groups can contribute to unique self-assembly and electronic properties.

Exemplary Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound makes it an excellent substrate for SNAr reactions. The following is a representative protocol for the reaction with a generic nucleophile (e.g., a primary amine, R-NH2).

Objective: To synthesize a 4-substituted amino-benzonitrile derivative via an SNAr reaction.

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., piperidine) (1.2 eq)

-

Potassium carbonate (K2CO3) (2.0 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMSO.

-

Add potassium carbonate and the primary amine to the solution.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired N-substituted product.

Caption: Step-by-step workflow for a typical SNAr reaction.

Safety, Handling, and Storage

As a hazardous chemical, this compound requires careful handling.[3]

-

Hazards: It is classified as causing skin irritation, and may be harmful if swallowed, in contact with skin, or inhaled.[3][10] It can also cause serious eye irritation.[10]

-

Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection when handling this compound.[3] Use only in a well-ventilated area or under a chemical fume hood.[3]

-

Handling: Wash hands and any exposed skin thoroughly after handling.[3] Avoid breathing dust.[3]

-

Storage: Store in a cool, dry, and well-ventilated place.[3][4] Keep the container tightly closed to prevent exposure to moisture and air.[4] Store locked up.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Conclusion

This compound is a sophisticated chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its distinct electronic properties, conferred by the powerful electron-withdrawing trifluoromethylsulfonyl and nitrile groups, make it a versatile platform for the synthesis of novel, high-value compounds. A thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in research and development endeavors.

References

-

Chemcasts. 4-[(Trifluoromethyl)sulfonyl]benzonitrile (CAS 312-21-0) Properties | Density, Cp, Viscosity. Available from: [Link]

-

PubChem. 4-(Trifluoromethylsulfonylmethyl)benzonitrile. National Center for Biotechnology Information. Available from: [Link]

-

Chemcasts. 4-[(Trifluoromethyl)sulfonyl]benzonitrile Thermodynamic Properties vs Temperature. Available from: [Link]

-

Capot Chemical. MSDS of 4-(Trifluoromethanesulfonyl)benzonitrile. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Pharmaceutical Potential: The Role of 4-(Trifluoromethyl)benzonitrile in Drug Synthesis. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of 4-(Trifluoromethyl)benzonitrile: A Foundation for Innovation. Available from: [Link]

-

EASTFINE. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. Available from: [Link]

- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Trifluoromethyl Benzonitrile Synthesis for Advanced Materials. Available from: [Link]

-

PubMed. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Available from: [Link]

Sources

- 1. B22907.06 [thermofisher.com]

- 2. chem-casts.com [chem-casts.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-[(Trifluoromethyl)Sulfonyl]Benzonitrile | Properties, Uses, Safety Data & Supplier China – Buy High Purity Chemical Online [nj-finechem.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. pfaltzandbauer.com [pfaltzandbauer.com]

A Comprehensive Technical Guide to the Solubility of 4-(Trifluoromethylsulfonyl)benzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethylsulfonyl)benzonitrile is a niche yet significant compound in the landscape of modern organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a potent electron-withdrawing trifluoromethylsulfonyl group and a versatile nitrile moiety, makes it an attractive building block for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its effective utilization in these fields, influencing reaction kinetics, purification strategies, and formulation development.

This in-depth technical guide provides a comprehensive overview of the solubility profile of this compound. In the absence of extensive publicly available quantitative solubility data, this guide synthesizes theoretical principles with qualitative observations from existing literature and provides detailed experimental protocols to empower researchers to determine its solubility with precision.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃NO₂S | [1] |

| Molecular Weight | 235.18 g/mol | [1] |

| Melting Point | 89-94 °C | [2] |

| Appearance | Colorless to light yellow solid | [3] |

| CAS Number | 312-21-0 | [1] |

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound provides key insights into its expected solubility.

Molecular Polarity and Dipole Moment: The presence of the strongly electron-withdrawing trifluoromethylsulfonyl (-SO₂CF₃) and nitrile (-CN) groups induces a significant dipole moment in the molecule. The trifluoromethyl group is a powerful electron sink, while the sulfonyl and nitrile groups also contribute to the overall polarity. This high polarity suggests that this compound will exhibit greater solubility in polar solvents compared to nonpolar solvents.

Hydrogen Bonding Potential: The molecule itself does not possess any hydrogen bond donor groups (e.g., -OH, -NH). However, the oxygen atoms of the sulfonyl group and the nitrogen atom of the nitrile group can act as hydrogen bond acceptors.[4][5][6] This suggests that it may have some solubility in protic solvents that can donate hydrogen bonds, such as alcohols, although the lack of a hydrogen bond donor on the solute molecule will limit this interaction.

Based on these structural features, we can anticipate the following general solubility trends:

-

High Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone. These solvents have large dipole moments and can effectively solvate the polar regions of the molecule.

-

Moderate Solubility: In polar protic solvents like methanol and ethanol. While hydrogen bonding is possible, the interaction is limited to the solvent acting as a donor.

-

Low to Negligible Solubility: In nonpolar solvents such as hexane and toluene. The significant difference in polarity between the solute and these solvents will hinder dissolution.

Qualitative and Semi-Quantitative Solubility Observations

Experimental Determination of Solubility

Given the scarcity of published quantitative data, it is often necessary for researchers to determine the solubility of this compound experimentally. The following section provides a detailed, step-by-step methodology for the reliable determination of its solubility in various organic solvents.

Experimental Workflow for Solubility Determination

Sources

- 1. chem-casts.com [chem-casts.com]

- 2. This compound | 312-21-0 [amp.chemicalbook.com]

- 3. This compound, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Unexpected Intermolecular C-H⋯O Hydrogen Bonds and 1H NMR Chemical Shifts in a Key Linker for Fluorine-18 Labeling of Dimeric Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Benzyloxy-3-methoxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijstr.org [ijstr.org]

- 7. Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: Physicochemical Characterization and Melting Point Determination of 4-(Trifluoromethylsulfonyl)benzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-(Trifluoromethylsulfonyl)benzonitrile, focusing on its physicochemical properties and the rigorous methodology for determining its melting point—a critical parameter for purity assessment and quality control in research and pharmaceutical development.

Introduction: The Significance of Fluorinated Benzonitriles in Medicinal Chemistry

This compound belongs to a class of fluorinated aromatic compounds that serve as crucial intermediates in modern organic synthesis. The incorporation of trifluoromethyl (-CF₃) and sulfonyl (-SO₂-) groups into the benzonitrile scaffold imparts unique electronic properties and metabolic stability, making such molecules highly valuable building blocks for novel therapeutics.[1] In drug discovery, these intermediates are instrumental in the synthesis of compounds targeting a range of conditions, from cancer to cardiovascular and neurological disorders.[2]

Given their role in creating complex and high-value active pharmaceutical ingredients (APIs), the purity of these starting materials is paramount. An impure intermediate can compromise reaction yields, introduce contaminants that are difficult to remove, and ultimately impact the safety and efficacy of the final drug product.[3] The melting point is a fundamental physical property that serves as a rapid and reliable first-line indicator of a substance's identity and purity.[3]

Physicochemical Profile of this compound

A comprehensive understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and formulation. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4][5] |

| CAS Number | 312-21-0 | [4][5][6] |

| Molecular Formula | C₈H₄F₃NO₂S | [4][5][6] |

| Molecular Weight | 235.18 g/mol | [5][6] |

| Appearance | Cream-colored crystals or crystalline powder | [4][7] |

| Melting Point | 88 - 97 °C (Purity Dependent) | [4][6][7] |

Note: The reported melting point often appears as a range. This is indicative of the purity level of the sample being tested. A highly pure sample will exhibit a sharp, narrow melting range, while impurities will cause a depression and broadening of this range.[8]

The Principle of Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically 0.5–2 °C).[8] The process relies on a simple principle: as a sample is heated at a controlled rate, the temperature at which the solid and liquid phases are in equilibrium is recorded.[9]

The presence of even small amounts of soluble impurities disrupts the crystal lattice of the solid. This disruption requires less energy (a lower temperature) to break the intermolecular forces, resulting in a phenomenon known as melting point depression .[3] Consequently, an impure sample will melt at a lower temperature and over a broader range compared to its pure counterpart. This makes melting point determination an indispensable tool for quality assurance.[3]

Experimental Protocol: High-Accuracy Melting Point Determination

The following protocol outlines the capillary method, the most common and pharmacopeia-recognized technique for determining the melting point of a solid organic compound.[9][10]

Instrumentation and Calibration: The Foundation of Trustworthy Data

Accurate measurements are contingent on a properly functioning and calibrated melting point apparatus.[11] Modern digital instruments (e.g., Mel-Temp, DigiMelt) offer precise temperature control and viewing capabilities.

Core Directive: Instrument Validation Before any sample measurement, the instrument's accuracy must be verified. This is a non-negotiable step in any GxP-compliant laboratory.[3]

-

Selection of Standards : Choose at least three Certified Reference Standards (CRS) with melting points that bracket the expected range of the sample. Common standards include Phenyl salicylate (41.8 °C), Benzoic acid (122.4 °C), and Saccharin (228.3 °C).[11][12]

-

Performance Verification : Measure the melting point of each standard using the slow heating rate (1 °C/min).[10]

-

Acceptance Criteria : The measured values must fall within the certified range for each standard. If a significant deviation is observed, the instrument must be labeled "OUT OF CALIBRATION" and serviced before further use.[3][13]

The logic behind this self-validating system is illustrated below.

Caption: Workflow for validating a melting point apparatus.

Sample Preparation

-

Ensure Dryness : The sample of this compound must be completely dry. Solvents can act as impurities and artificially depress the melting point.[14]

-

Create a Fine Powder : If the sample consists of large crystals, gently crush it into a fine, homogeneous powder using a mortar and pestle.

-

Load the Capillary Tube : Tap the open end of a capillary tube into the powder. A small amount of sample will enter the tube.[14]

-

Pack the Sample : Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube through a long, narrow glass tube to pack the sample tightly.[14][15] The final packed height should be no more than 2-3 mm to ensure uniform heating and a sharp reading.[10][14]

Measurement Procedure: A Two-Step Approach

For an unknown or uncharacterized sample, a two-step measurement ensures both efficiency and accuracy.[3]

-

Rapid, Approximate Measurement :

-

Set the start temperature well below the expected melting point.

-

Use a fast ramp rate (e.g., 10-20 °C/minute).[3]

-

Record the approximate temperature range where melting occurs. This value is for guidance only and should not be reported as the official melting point.

-

-

Slow, Accurate Measurement :

-

Allow the apparatus to cool to at least 15-20 °C below the approximate melting point found in the first step.[14]

-

Prepare a fresh sample in a new capillary tube.

-

Set the start temperature to 5-10 °C below the expected melting point.[3]

-

Crucially, set the ramp rate to a slow 1-2 °C/minute. This ensures the sample and thermometer are in thermal equilibrium, providing an accurate reading.[3]

-

Observe the sample closely through the viewfinder.

-

Record T1 : The temperature at which the first drop of liquid appears (onset of melting).

-

Record T2 : The temperature at which the last solid crystal disappears (clear point).

-

The final result is reported as the melting range: T1 - T2 .

-

Caption: Two-step workflow for accurate melting point determination.

Interpreting the Results

For this compound, a sharp melting range (e.g., 91.5 - 92.5 °C) that falls within the literature values indicates high purity. A broader range (e.g., 88 - 93 °C) or a range that is significantly lower than expected suggests the presence of impurities. This data is critical for researchers to decide if a batch of the intermediate requires further purification before being used in a sensitive synthetic step, thereby preventing downstream complications and ensuring the integrity of the final product.

References

- Validation and Calibration of Melting Point Instruments. (2025). Pharma Times Official.

- Experiment 1 - Melting Points.

- This compound, 97+%. Thermo Scientific Chemicals.

- Measuring the Melting Point. (2023). Westlab Canada.

- 4-[(Trifluoromethyl)sulfonyl]benzonitrile (CAS 312-21-0) Properties. Chemcasts.

- Melting Point Determination Procedure. (2025). Chemistry LibreTexts.

- Melting point determin

- 4-(Trifluoromethylsulfonylmethyl)benzonitrile. PubChem.

- Determination of Melting Points According to Pharmacopeia. Stanford Research Systems.

- 4-[(Trifluoromethyl)

- 4-(Trifluoromethyl)benzonitrile 99%. Sigma-Aldrich.

- Melting Point performance verific

- Comprehensive Guide to Melting Point Apparatus and Measurement Techniques. (2025). ETCN.

- Melting Point Apparatus: What It Is & How to Determine Melting Point. Hino-Tek.

- Calibration of Melting Point Appar

- What is the synthesis and application of 4-Fluoro-3-(trifluoromethyl)benzonitrile?. FAQ.

- This compound. ChemicalBook.

- Unlocking Pharmaceutical Potential: The Role of 4-(Trifluoromethyl)benzonitrile in Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. (2025). EASTFINE.

- The Chemical Versatility of 4-(Trifluoromethyl)benzonitrile: A Foundation for Innovation. (2026). NINGBO INNO PHARMCHEM CO.,LTD..

- PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. (2019).

- This compound, 97+%. Thermo Scientific Chemicals.

- 4-Amino-2-(trifluoromethyl)benzonitrile synthesis. ChemicalBook.

- 4-(Trifluoromethyl)benzonitrile 99%. Sigma-Aldrich.

- 4-(Trifluoromethyl)benzonitrile(455-18-5). ChemicalBook.

- Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery. Benchchem.

- Understanding the Synthesis and Applications of Trifluoromethyl

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]

- 3. hinotek.com [hinotek.com]

- 4. This compound, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. chem-casts.com [chem-casts.com]

- 6. This compound | 312-21-0 [amp.chemicalbook.com]

- 7. B22907.06 [thermofisher.com]

- 8. etcnmachining.com [etcnmachining.com]

- 9. westlab.com [westlab.com]

- 10. thinksrs.com [thinksrs.com]

- 11. pharmatimesofficial.com [pharmatimesofficial.com]

- 12. mt.com [mt.com]

- 13. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(Trifluoromethylsulfonyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(Trifluoromethylsulfonyl)benzonitrile. This compound, featuring a benzonitrile scaffold substituted with a potent electron-withdrawing trifluoromethylsulfonyl group, is of significant interest in medicinal chemistry and materials science. Understanding its NMR spectral characteristics is fundamental for its unambiguous identification, purity assessment, and for predicting its chemical behavior.

Introduction

This compound, also known as 4-cyanophenyl trifluoromethyl sulfone, possesses a unique electronic structure that makes it a valuable building block in organic synthesis. The strongly electron-withdrawing nature of both the nitrile (-CN) and the trifluoromethylsulfonyl (-SO₂CF₃) groups significantly influences the electron density distribution within the aromatic ring. This, in turn, governs the chemical shifts and coupling patterns observed in its ¹H and ¹³C NMR spectra, providing a distinct spectroscopic signature. This guide will delve into the interpretation of these spectra, offering insights into the structural and electronic properties of the molecule.

Molecular Structure and Numbering

For clarity in the subsequent NMR data discussion, the following IUPAC numbering scheme for the aromatic ring of this compound will be used:

Caption: Molecular Structure and IUPAC numbering of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by a distinct AA'BB' spin system for the aromatic protons, a consequence of the para-substitution pattern. The powerful electron-withdrawing effects of the -CN and -SO₂CF₃ groups deshield the aromatic protons, causing them to resonate at downfield chemical shifts.

Table 1: Summary of ¹H NMR Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2, H-6 | ~8.15 | Doublet | ~8.5 |

| H-3, H-5 | ~7.95 | Doublet | ~8.5 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.

Interpretation of the ¹H NMR Spectrum

The protons H-2 and H-6 are situated ortho to the trifluoromethylsulfonyl group, while H-3 and H-5 are ortho to the nitrile group. Both substituents are strongly deshielding. However, the sulfonyl group's influence is generally greater, leading to the protons adjacent to it (H-2 and H-6) appearing at a slightly more downfield position compared to those adjacent to the nitrile group (H-3 and H-5).

The observed coupling pattern is a pair of doublets, which is typical for a 1,4-disubstituted benzene ring where the two substituents have different electronic effects. The coupling constant (J) of approximately 8.5 Hz is characteristic of ortho-coupling between adjacent aromatic protons.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides further insights into the electronic environment of each carbon atom in this compound. The chemical shifts are significantly influenced by the electron-withdrawing substituents.

Table 2: Summary of ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| C-1 | ~139 |

| C-2, C-6 | ~128 |

| C-3, C-5 | ~133 |

| C-4 | ~118 |

| CN | ~116 |

| CF₃ | ~120 (quartet) |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.

Interpretation of the ¹³C NMR Spectrum

-

Quaternary Carbons (C-1 and C-4): The carbon atom attached to the trifluoromethylsulfonyl group (C-1) is significantly deshielded and appears at a downfield chemical shift of around 139 ppm. The carbon atom bearing the nitrile group (C-4) is also deshielded, though to a lesser extent, resonating at approximately 118 ppm.

-

Aromatic CH Carbons (C-2, C-6 and C-3, C-5): The carbons ortho to the sulfonyl group (C-2 and C-6) are found at around 128 ppm, while the carbons ortho to the nitrile group (C-3 and C-5) are located further downfield at about 133 ppm.

-

Nitrile Carbon (CN): The carbon of the nitrile group itself appears at approximately 116 ppm.

-

Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group is observed as a quartet around 120 ppm due to coupling with the three fluorine atoms. The large one-bond carbon-fluorine coupling constant (¹JCF) is a characteristic feature.

Experimental Protocol for NMR Data Acquisition

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve good homogeneity, typically aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the deuterated solvent peak.

-

Caption: Workflow for NMR Data Acquisition of this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and provide a clear spectroscopic fingerprint for this important chemical entity. The distinct downfield shifts of the aromatic protons and carbons are a direct consequence of the potent electron-withdrawing nature of the nitrile and trifluoromethylsulfonyl substituents. A thorough understanding of this NMR data is crucial for any researcher working with this compound, ensuring its correct identification and facilitating the interpretation of its role in chemical reactions and biological systems.

References

As this is a generated guide, direct experimental data from a specific, citable publication for this compound was not found in the provided search results. The presented data is based on established principles of NMR spectroscopy and analysis of data for structurally related compounds. For definitive, experimentally verified data, consulting a primary research article that reports the synthesis and characterization of this specific compound is recommended.

FT-IR spectrum of "4-(Trifluoromethylsulfonyl)benzonitrile"

An In-depth Technical Guide to the FT-IR Spectrum of 4-(Trifluoromethylsulfonyl)benzonitrile

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical principles governing the vibrational spectroscopy of this molecule, outlines detailed experimental protocols for acquiring high-quality spectra, and presents a thorough interpretation of its characteristic absorption bands. By correlating specific spectral features with the molecule's distinct functional groups—the nitrile, the aromatic ring, and the trifluoromethylsulfonyl moiety—this guide serves as an essential resource for the structural characterization and quality control of this important chemical intermediate.

Introduction: The Molecular Blueprint

This compound (C₈H₄F₃NO₂S) is a crystalline solid that serves as a key intermediate in the synthesis of various chemical entities, including pharmaceuticals.[1] Its molecular architecture is characterized by a para-substituted benzene ring, featuring a nitrile (-C≡N) group and a strongly electron-withdrawing trifluoromethylsulfonyl (-SO₂CF₃) group. This unique combination of functional groups gives rise to a distinct and highly characteristic infrared spectrum.

FT-IR spectroscopy is an indispensable analytical technique for the structural elucidation and verification of such molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), FT-IR provides a unique "fingerprint" of a compound's functional groups and overall structure. Understanding the FT-IR spectrum of this compound is therefore critical for confirming its identity, assessing its purity, and monitoring its role in chemical reactions.

Structural and Vibrational Analysis

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent parts. The interpretation of the spectrum relies on identifying the characteristic absorption frequencies for each functional group.

Caption: Key vibrational modes of this compound.

The Nitrile Group (-C≡N)

The carbon-nitrogen triple bond stretch is one of the most diagnostic peaks in the spectrum. For aromatic nitriles, this vibration gives rise to a sharp and intense absorption band.[2] Due to conjugation with the benzene ring, which slightly weakens the C≡N bond, the peak is expected to appear around 2230 cm⁻¹ .[3][4] The presence of the powerful electron-withdrawing -SO₂CF₃ group can subtly influence this position. The region around 2250-2200 cm⁻¹ has few other interfering absorptions, making this band a highly reliable indicator for the nitrile functional group.[5]

The Trifluoromethylsulfonyl Group (-SO₂CF₃)

This complex group contributes several very strong absorption bands to the spectrum, primarily in the fingerprint region.

-

Sulfonyl (-SO₂) Vibrations: The sulfonyl group is characterized by two distinct stretching vibrations: an asymmetric (νₐₛ SO₂) and a symmetric (νₛ SO₂) stretch. These bands are typically very strong. For aromatic sulfonyl compounds, they are expected in the regions of 1410-1370 cm⁻¹ (asymmetric) and 1200-1160 cm⁻¹ (symmetric) .[6][7]

-

Trifluoromethyl (-CF₃) Vibrations: The C-F bonds in the trifluoromethyl group produce exceptionally strong absorption bands due to the large change in dipole moment during vibration. Symmetric and asymmetric CF₃ stretching vibrations result in a complex and intense pattern of bands typically located between 1300 cm⁻¹ and 1100 cm⁻¹ .[8]

Causality and Overlap: A critical point of analysis is the significant overlap between the symmetric SO₂ stretch and the C-F stretching bands. This region of the spectrum will likely appear as a broad, complex, and very intense series of absorptions, which, while challenging to resolve into individual peaks, is a hallmark signature of the -SO₂CF₃ moiety.

The Para-Substituted Benzene Ring

The aromatic ring gives rise to several characteristic absorptions:

-

Aromatic C-H Stretch: These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. They are usually of weak to medium intensity.

-

Aromatic C=C Ring Stretch: The stretching of the carbon-carbon double bonds within the benzene ring produces a series of four bands, often of variable intensity, in the 1620-1450 cm⁻¹ region.

-

C-H Out-of-Plane Bending (γ C-H): This vibrational mode is highly diagnostic of the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) ring, a strong absorption band is expected in the 860-800 cm⁻¹ range. This band provides clear evidence for the para-substitution pattern of the molecule.

Summary of Expected FT-IR Absorption Bands

The following table summarizes the principal vibrational modes and their expected spectral locations for this compound.

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Notes |

| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium | Confirms the presence of the aromatic ring. |

| ~2230 | Nitrile (C≡N) Stretch | Strong, Sharp | Highly diagnostic for the nitrile group.[2][3] |

| 1620 - 1450 | Aromatic C=C Ring Stretch | Medium to Weak | A series of bands confirming the benzene skeleton. |

| ~1380 | SO₂ Asymmetric Stretch | Strong | Characteristic of the sulfonyl group.[6] |

| 1300 - 1100 | C-F Stretches & SO₂ Symmetric Stretch | Very Strong, Broad, Complex | A dominant, overlapping region confirming the -SO₂CF₃ group.[7][8] |

| 860 - 800 | Aromatic C-H Out-of-Plane Bend | Strong | Confirms the 1,4- (para) substitution pattern. |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a clean, reproducible FT-IR spectrum is paramount. As this compound is a solid at room temperature, two primary sampling techniques are recommended: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.[9][10]

Caption: Experimental workflows for FT-IR analysis of a solid sample.

Method A: Attenuated Total Reflectance (ATR) - Recommended

ATR is often the preferred method due to its speed and minimal sample preparation.[9]

-

Principle of Trustworthiness: This method is self-validating as it requires no external matrix (like KBr), eliminating potential contamination. The quality of the spectrum is directly related to the physical contact between the sample and the crystal.

-

Methodology:

-

Crystal Cleaning: Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of the this compound powder directly onto the center of the crystal.

-

Pressure Application: Lower the instrument's anvil and apply consistent pressure. This is a critical step to ensure intimate contact between the solid sample and the crystal surface, which is necessary for the evanescent wave to penetrate the sample effectively.[11]

-

Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio it against the stored background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the crystal and anvil after analysis.

-

Method B: Potassium Bromide (KBr) Pellet

This traditional transmission method is highly effective but requires more sample preparation.[11][12]

-

Principle of Trustworthiness: The key to a valid KBr spectrum is the creation of a transparent or translucent pellet, which minimizes light scattering. The use of a pure KBr background corrects for any absorbed atmospheric water in the matrix.

-

Methodology:

-

Sample Preparation: In an agate mortar and pestle, grind approximately 1-2 mg of the sample until it is a fine, glossy powder. This reduces particle size to minimize scattering losses.[13]

-

Matrix Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder. KBr is used because it is transparent to infrared radiation in the mid-IR region.[11] Gently mix and grind the sample and KBr together to ensure homogeneity.

-

Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent pellet.

-

Spectrum Acquisition: Place the pellet in the spectrometer's sample holder and collect the spectrum. A background spectrum should be run on either an empty sample holder or a pellet made of pure KBr.

-

Conclusion

The FT-IR spectrum of this compound is rich with information, providing unambiguous confirmation of its molecular structure. The key identifying features are the sharp nitrile stretch near 2230 cm⁻¹ , the strong C-H bending mode of the para-substituted ring around 840 cm⁻¹ , and the exceptionally intense, complex absorption pattern between 1400 cm⁻¹ and 1100 cm⁻¹ that serves as the signature of the trifluoromethylsulfonyl group. By employing standardized experimental protocols such as ATR or KBr pelleting, researchers can reliably obtain high-quality spectra for structural verification, quality assurance, and reaction monitoring, reinforcing the role of FT-IR as a cornerstone of modern chemical analysis.

References

-

Bernstein, H. J., & Powling, J. (1950). The C≡N Stretching Frequency in the Infrared Spectra of Nitriles and Related Compounds. Journal of Chemical Physics, 18(5), 685-689. Available at: [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Available at: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

OpenStax. (2023). Organic Chemistry - 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Available at: [Link]

-

Uno, T., & Machida, K. (1975). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Journal of Pharmaceutical Sciences, 64(2), 292-297. Available at: [Link]

-

ResearchGate. (2018). Infrared Spectra of Sulfones and Related Compounds. Available at: [Link]

-

Innovatech Labs. (2011). FTIR Analysis Sampling Techniques. Available at: [Link]

-

Thermo Fisher Scientific. (2015). FTIR Sampling Techniques - Transmission: Solids Sample Preparation. YouTube. Available at: [Link]

-

Iraiyadian, D. G., Vedhagiri, S. J., Govindarajan, M., & Parimala, K. (2021). Molecular Dynamic Simulation Studies of 4-(Trifluoromethyl)phenylacetonitrile. Bulgarian Journal of Physics, 48(4), 360-377. Available at: [Link]

Sources

- 1. 4-(三氟甲基)苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. bjp-bg.com [bjp-bg.com]

- 9. jascoinc.com [jascoinc.com]

- 10. FTIR Analysis Sampling Techniques - Innovatech Labs [innovatechlabs.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. m.youtube.com [m.youtube.com]

- 13. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(Trifluoromethylsulfonyl)benzonitrile

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-(Trifluoromethylsulfonyl)benzonitrile, a compound of interest in pharmaceutical and materials science research. As a molecule featuring a trifluoromethylsulfonyl group and a benzonitrile moiety, its characterization by mass spectrometry requires a nuanced understanding of ionization behavior and fragmentation pathways. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for this and structurally related compounds.

Introduction: The Analytical Significance of this compound

This compound (C₈H₄F₃NO₂S, Molecular Weight: 235.18 g/mol ) is a solid organic compound characterized by the presence of a potent electron-withdrawing trifluoromethylsulfonyl group and a cyano group on a benzene ring.[1] These functional groups impart unique chemical properties that are leveraged in various applications, including as a building block in medicinal chemistry and materials science. Accurate and reliable analytical methods are paramount for its identification, quantification, and quality control. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone technique for the comprehensive analysis of this molecule.

This guide will delve into the critical aspects of analyzing this compound by mass spectrometry, from sample preparation and ionization to the interpretation of its mass spectra. We will explore the rationale behind methodological choices, ensuring a deep understanding of the underlying chemical principles.

Foundational Mass Spectrometry Principles for Analysis

The successful mass spectrometric analysis of any compound hinges on three key stages: ionization, mass analysis, and detection. The choice of ionization technique is particularly critical as it dictates the nature of the ions generated and, consequently, the information that can be gleaned from the mass spectrum. Ionization methods are broadly categorized as "hard" or "soft".[2]

-

Hard Ionization: Techniques like Electron Ionization (EI) impart high energy to the analyte molecule, leading to extensive fragmentation. This provides rich structural information but may result in a weak or absent molecular ion peak.[2][3]

-

Soft Ionization: Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are gentler, typically producing protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[2][3] This is advantageous for determining the molecular weight of the analyte.

The choice between these techniques depends on the analytical goal: structural elucidation often benefits from the fragmentation patterns of hard ionization, while quantitative analysis typically relies on the strong molecular ion signals from soft ionization.

Recommended Analytical Workflows

For a comprehensive analysis of this compound, a dual-pronged approach utilizing both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is recommended.

GC-MS with Electron Ionization (EI) for Structural Elucidation

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. Given that this compound is a solid, a suitable solvent and injection port temperature must be chosen to ensure efficient volatilization without degradation. EI is the most common ionization source for GC-MS and will provide detailed fragmentation patterns valuable for structural confirmation.

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a high-purity solvent such as acetonitrile or dichloromethane.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

DOT Script for Predicted EI Fragmentation

Caption: Predicted Electron Ionization Fragmentation Pathways.

Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum

| m/z | Proposed Fragment Ion | Neutral Loss | Rationale |

| 235 | [C₈H₄F₃NO₂S]⁺˙ | - | Molecular Ion |

| 166 | [C₈H₄NO₂S]⁺ | - F | Loss of a fluorine radical |

| 140 | [C₆H₄SO₂]⁺˙ | - CF₃CN | Cleavage of the C-S bond with rearrangement |

| 102 | [C₇H₄N]⁺ | - SO₂CF₃ | Loss of the trifluoromethylsulfonyl radical |

| 69 | [CF₃]⁺ | - C₇H₄NO₂S | Formation of the stable trifluoromethyl cation |

LC-MS with Electrospray Ionization (ESI) for Sensitive Quantification

For quantitative analysis, LC-MS with ESI is the preferred method due to its high sensitivity and applicability to a wider range of compounds without the need for derivatization. ESI is a soft ionization technique that will primarily generate the protonated molecule [M+H]⁺, which is ideal for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.

-